molecular formula C8H17NOSi B3057096 1-[(Trimethylsilyl)methyl]pyrrolidin-2-one CAS No. 76596-19-5

1-[(Trimethylsilyl)methyl]pyrrolidin-2-one

Cat. No.: B3057096
CAS No.: 76596-19-5
M. Wt: 171.31 g/mol
InChI Key: ROYKTNSOCALVGV-UHFFFAOYSA-N
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Description

1-[(Trimethylsilyl)methyl]pyrrolidin-2-one is a heterocyclic organic compound with the molecular formula C8H17NOSi. It is a derivative of pyrrolidinone, where a trimethylsilyl group is attached to the nitrogen atom. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[(Trimethylsilyl)methyl]pyrrolidin-2-one can be synthesized by refluxing a mixture of 2-pyrrolidinone, triethylamine, and trimethylchlorosilane in benzene . The reaction typically involves the following steps:

  • Dissolve 2-pyrrolidinone in benzene.
  • Add triethylamine to the solution.
  • Slowly add trimethylchlorosilane to the mixture while maintaining reflux conditions.
  • Continue refluxing until the reaction is complete.
  • Purify the product by distillation or recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves using industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using industrial-scale distillation or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1-[(Trimethylsilyl)methyl]pyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Phenyl Disulfide: Used in sulfenylation reactions.

    Triethylamine and Trimethylchlorosilane: Used in the synthesis of the compound.

Major Products Formed

    Bissulfide: Formed during sulfenylation with phenyl disulfide.

    1-(Diphenylphosphonio)pyrrolidin-2-one: Formed during substitution reactions.

Scientific Research Applications

1-[(Trimethylsilyl)methyl]pyrrolidin-2-one is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(Trimethylsilyl)methyl]pyrrolidin-2-one involves its ability to undergo various chemical reactions, such as sulfenylation and substitution. These reactions are facilitated by the presence of the trimethylsilyl group, which enhances the compound’s reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.

Comparison with Similar Compounds

1-[(Trimethylsilyl)methyl]pyrrolidin-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows it to undergo unique chemical reactions and be used in a wide range of applications.

Properties

IUPAC Name

1-(trimethylsilylmethyl)pyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NOSi/c1-11(2,3)7-9-6-4-5-8(9)10/h4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROYKTNSOCALVGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CN1CCCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50519096
Record name 1-[(Trimethylsilyl)methyl]pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50519096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76596-19-5
Record name 1-[(Trimethylsilyl)methyl]pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50519096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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